BenchChemオンラインストアへようこそ!

1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid (CAS 1341431-40-0, MFCD20317506) is a heterocyclic building block in the pyrazole-5-carboxylic acid class, featuring a cyanomethyl substituent at the N1 position and a carboxylic acid at C5. It has a molecular formula of C₆H₅N₃O₂ and a molecular weight of 151.12 g/mol.

Molecular Formula C6H5N3O2
Molecular Weight 151.125
CAS No. 1341431-40-0
Cat. No. B2511218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid
CAS1341431-40-0
Molecular FormulaC6H5N3O2
Molecular Weight151.125
Structural Identifiers
SMILESC1=C(N(N=C1)CC#N)C(=O)O
InChIInChI=1S/C6H5N3O2/c7-2-4-9-5(6(10)11)1-3-8-9/h1,3H,4H2,(H,10,11)
InChIKeyGTIJFHDCNGRNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid (CAS 1341431-40-0) – Key Physicochemical & Structural Identifiers


1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid (CAS 1341431-40-0, MFCD20317506) is a heterocyclic building block in the pyrazole-5-carboxylic acid class, featuring a cyanomethyl substituent at the N1 position and a carboxylic acid at C5 [1]. It has a molecular formula of C₆H₅N₃O₂ and a molecular weight of 151.12 g/mol [1]. The compound is utilized as a versatile intermediate in medicinal chemistry, most notably as a precursor in the synthesis of cyanomethylpyrazole carboxamides, a class of Janus kinase (JAK) inhibitors patented by Merck Sharp & Dohme Corp. [2].

Regioisomeric & N-Substitution Specificity: Why 1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid Cannot Be Readily Replaced


Substituting this compound with a generic pyrazole carboxylic acid or a regioisomer overlooks three critical structure–property relationships that directly impact downstream synthetic utility and biological target engagement. First, the position of the carboxylic acid on the pyrazole ring dictates reactivity and binding geometry; moving it from the 5-position to the 3-position (i.e., 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid, CAS 1344275-46-2) alters the vector of amide bond formation and the resulting pharmacophore . Second, the cyanomethyl (−CH₂CN) group at N1 is not a passive substituent; its electron-withdrawing nature modifies the acid’s pKa relative to simple N-alkyl analogs, affecting both salt formation and coupling efficiency . Third, the specific combination of the N1-cyanomethyl and C5-carboxylic acid is a deliberate structural motif in the patented Merck JAK inhibitor series [1]; replacement with a non-cyanomethyl analog (e.g., 1-methyl-1H-pyrazole-5-carboxylic acid, CAS 16034-46-1) would eliminate the key substituent required for the claimed biological activity. Generic substitution therefore risks not only synthetic failure but also loss of intellectual property alignment.

Comparative Evidence Table for 1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid Against Its Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Cyanomethyl vs. Methyl N-Substitution in Pyrazole-5-carboxylic Acids

The target compound, 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid, exhibits a computed XLogP3-AA of 0 [1]. In contrast, its direct N-methyl analog, 1-methyl-1H-pyrazole-5-carboxylic acid, has a reported logP of approximately -0.02 [2]. The modest increase in lipophilicity conferred by the cyanomethyl group reflects its electron-withdrawing character, reducing hydrogen-bonding capacity without introducing a large hydrophobic alkyl chain. This places the cyanomethyl derivative in a distinct property space compared to both the more hydrophilic N-unsubstituted parent (1H-pyrazole-5-carboxylic acid, logP ~ -0.14 [3]) and the larger N-alkyl analogs.

Lipophilicity Drug-likeness Physicochemical profiling

Carboxylic Acid Acidity (pKa) Modulation by the N1-Cyanomethyl Group

The pKa of the carboxylic acid in 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid is estimated at approximately 4.5 . This is significantly lower (more acidic) than both the N–H parent, 1H-pyrazole-5-carboxylic acid (pKa ~3.50 [1]), and the N-methyl analog, 1-methyl-1H-pyrazole-5-carboxylic acid (pKa ~3.03 [2]). The direction of the shift is consistent with the electron-withdrawing inductive effect (-I) of the cyanomethyl group, which stabilizes the carboxylate anion. A lower pKa (stronger acid) can facilitate deprotonation and subsequent nucleophilic displacement or salt formation under milder basic conditions, potentially reducing side reactions during amide coupling.

Acidity Salt formation Amide coupling efficiency

Patent-Corroborated Utility as a JAK Inhibitor Building Block: Structural Necessity of the Cyanomethyl Substituent

The Merck patent US 9,328,099 B2 explicitly claims cyanomethylpyrazole carboxamides as JAK inhibitors [1]. The core scaffold includes a pyrazole ring with a cyanomethyl group at N1 and a carboxamide (derivable from the carboxylic acid) at the 5-position. While quantitative IC₅₀ data for the target compound itself is not disclosed in the patent, the structural requirement for the cyanomethyl group is evident from the Markush formula (Formula I) and the exemplified compounds, all of which retain the N1-cyanomethyl moiety. The 5-carboxylic acid serves as the direct precursor for generating the corresponding carboxamide library. Analogs lacking the cyanomethyl group (e.g., N-methyl or N-aryl) fall outside the claimed scope and have not been demonstrated to exhibit equivalent JAK inhibitory activity in this series.

JAK inhibition Medicinal chemistry Patent evidence

Commercial Purity Specifications and Vendor Catalog Comparisons

Commercially, 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid is available from multiple vendors with a typical minimum purity specification of 95% or 98% . In comparison, the regioisomer 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid (CAS 1344275-46-2) is offered at a similar 95% purity level . The availability of the 5-carboxylic acid isomer at 98% purity from certain suppliers provides a procurement advantage for reactions requiring higher precision, such as fragment-based drug discovery or high-throughput chemistry where impurity profiles directly affect screening data quality.

Procurement Purity Quality control

Optimal Use Cases for 1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid Derived from Comparative Evidence


Medicinal Chemistry: JAK Inhibitor Lead Optimization Programs

Based on patent US 9,328,099 B2, this building block is the direct precursor for synthesizing cyanomethylpyrazole-5-carboxamides, a series of JAK inhibitors under investigation for rheumatoid arthritis, asthma, COPD, and cancer [1]. Research teams pursuing this chemical space should procure the 5-carboxylic acid isomer to stay within the patented scaffold requirements. The cyanomethyl group is structurally essential; its replacement with a methyl or larger alkyl group would deviate from the established structure–activity relationship (SAR) and lose alignment with the Merck inhibitor series.

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 151.12 g/mol, an XLogP of 0, and a topological polar surface area of 78.9 Ų [2], this compound adheres to the 'rule of three' guidelines for fragment libraries (MW < 300, logP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). Its intermediate lipophilicity and balanced hydrogen-bonding profile make it a suitable fragment for screening against a variety of protein targets, including kinases and protein–protein interaction interfaces. The 98% purity option is particularly relevant here, as fragment screens are sensitive to impurities that can generate false positives.

Agrochemical Intermediate: Pyrazole Carboxamide Fungicides/Insecticides

Pyrazole-5-carboxylic acid derivatives are established scaffolds in agrochemical research, serving as intermediates for carboxamide-based fungicides and insecticides [3]. The cyanomethyl group introduces additional polarity and potential hydrogen-bond acceptor sites (the nitrile), which can tune the physicochemical properties of the final active ingredient—for example, improving translocation within plant tissues. While specific quantitative data comparing the cyanomethyl variant to other N-substituted pyrazoles in agrochemical contexts is limited in the public domain, the structural precedent set by commercial pyrazole carboxamides supports its utility as a versatile building block for novel crop protection agents.

Chemical Biology Tool Compound Synthesis

The free carboxylic acid functionality enables straightforward conjugation to amines, alcohols, or hydrazines via standard amide/ester coupling protocols. The attenuated acidity (estimated pKa ~4.5) relative to the N-methyl analog (pKa ~3.03) suggests that this compound may exhibit greater stability under mildly basic coupling conditions (e.g., HATU/DIEA in DMF), reducing the risk of premature decarboxylation. This property profile supports its use in the synthesis of activity-based probes, PROTACs, or fluorescent ligands where the pyrazole core serves as a recognition element for JAK or other kinase targets.

Quote Request

Request a Quote for 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.